
(6-Methylquinolin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This compound is characterized by the presence of a methyl group at the 6th position and a methanamine group at the 3rd position of the quinoline ring. It has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylquinolin-3-yl)methanamine typically involves the reduction of nitrile groups in quinoline derivatives. One common method is the reduction of 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methylquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
(6-Methylquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-Methylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroquinolin-3-yl)methanamine
- (2-Methylquinolin-6-yl)methanamine
- (2-Chloro-6-methylquinolin-3-yl)methanimine oxide
Uniqueness
(6-Methylquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
1421604-31-0 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(6-methylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-5,7H,6,12H2,1H3 |
Clé InChI |
LUUXYSUDNNKSNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CN=C2C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



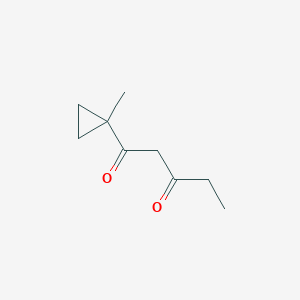

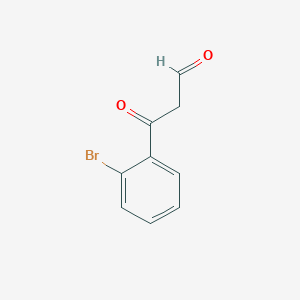

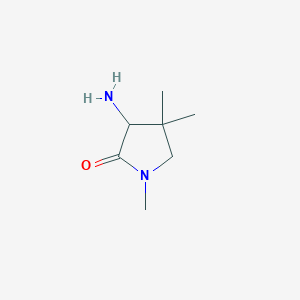

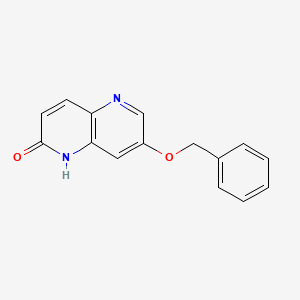
![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)


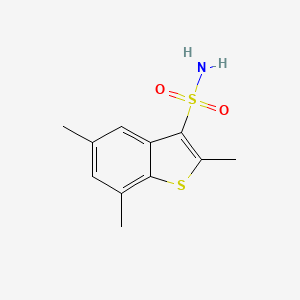
![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
